

# Application Notes and Protocols for GSK650394 In Vivo Dosing in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

GSK650394 is a potent and selective inhibitor of Serum/Glucocorticoid-Regulated Kinase 1 (SGK1) and 2 (SGK2).[1][2] SGK1 is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and ion channel regulation.[3] Its dysregulation has been implicated in several diseases, including cancer, making it a compelling target for therapeutic intervention. These application notes provide a comprehensive overview of the in vivo use of GSK650394 in mouse models, including dosing information, administration protocols, and relevant signaling pathways.

## **Mechanism of Action**

GSK650394 acts as a competitive inhibitor of SGK1 and SGK2.[4] In vitro assays have demonstrated its inhibitory activity with IC50 values of 62 nM for SGK1 and 103 nM for SGK2. [1][5][6] The activation of SGK1 is often downstream of the PI3K/PDK1 signaling pathway.[5] By inhibiting SGK1, GSK650394 can modulate the function of downstream targets, such as the neural precursor cell expressed, developmentally down-regulated 4-like (Nedd4-2), thereby impacting cell growth and survival.[5]

## **Signaling Pathway**



## Methodological & Application

Check Availability & Pricing

The signaling pathway involving SGK1 is initiated by various growth factors and hormones, leading to the activation of phosphoinositide 3-kinase (PI3K). PI3K then generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which recruits and activates PDK1. PDK1, in turn, phosphorylates and activates SGK1. Activated SGK1 proceeds to phosphorylate a range of downstream substrates, influencing cellular functions.





Click to download full resolution via product page

Caption: Simplified SGK1 signaling pathway and the inhibitory action of GSK650394.



# **Quantitative Data Presentation**

The following table summarizes the in vivo dosing parameters for GSK650394 in various mouse models based on published studies.

| Mouse<br>Model   | Disease                                         | Dose                           | Administr<br>ation<br>Route | Dosing<br>Frequenc<br>y | Study<br>Duration | Referenc<br>e |
|------------------|-------------------------------------------------|--------------------------------|-----------------------------|-------------------------|-------------------|---------------|
| NOD/SCID<br>Mice | Mantle Cell<br>Lymphoma<br>Xenograft            | 20 mg/kg                       | Intraperiton eal (i.p.)     | Daily                   | 14 days           | [7]           |
| NOD/SCID<br>Mice | Mantle Cell<br>Lymphoma<br>Xenograft            | 25 mg/kg<br>and 50<br>mg/kg    | Intraperiton eal (i.p.)     | Daily                   | 14 days           | [7]           |
| C57BL/6J<br>Mice | Thoracic<br>Aortic<br>Dissection                | 20 mg/kg                       | Intraperiton eal (i.p.)     | Daily                   | 4 weeks           |               |
| C57BL/6<br>Mice  | Ovariectom<br>y-induced<br>Osteoporo<br>sis     | 10 mg/kg<br>and 30<br>mg/kg    | Intraperiton<br>eal (i.p.)  | 3 times a<br>week       | 8 weeks           | _             |
| PD Model<br>Mice | Parkinson'<br>s Disease                         | 3 mg/kg                        | Intraperiton eal (i.p.)     | Daily                   | Not<br>specified  | <del>-</del>  |
| Athymic<br>Mice  | Head and Neck Squamous Cell Carcinoma Xenograft | 20 μ<br>g/mouse                | Intratumora<br>I            | Twice<br>weekly         | Not<br>specified  | _             |
| Rats             | Pain Model                                      | 1, 10, and<br>30 μM (10<br>μL) | Intrathecal                 | Single<br>injection     | 1 day             | [1][5]        |



# Experimental Protocols Formulation of GSK650394 for Intraperitoneal Injection

The following protocol is based on a formulation for a suspended solution suitable for intraperitoneal administration in mice.

#### Materials:

- GSK650394 powder
- Dimethyl sulfoxide (DMSO)
- PEG300
- Tween-80
- Saline (0.9% NaCl)
- Sterile, pyrogen-free microcentrifuge tubes
- Vortex mixer

#### Procedure:

- Prepare a stock solution of GSK650394 in DMSO. Due to its solubility, GSK650394 can be
  dissolved in DMSO at a concentration of up to 76 mg/mL.[4] For ease of handling, a stock
  solution of 25 mg/mL in DMSO is recommended.
- To prepare a 1 mL working solution (e.g., 2.5 mg/mL):
  - $\circ~$  In a sterile microcentrifuge tube, add 100  $\mu L$  of the 25 mg/mL GSK650394 stock solution in DMSO.
  - $\circ$  Add 400  $\mu L$  of PEG300 to the tube and mix thoroughly by vortexing until the solution is clear.
  - Add 50 μL of Tween-80 and vortex again to ensure complete mixing.



- $\circ~$  Add 450  $\mu L$  of saline to bring the final volume to 1 mL. Vortex the final suspension thoroughly before each use.
- This protocol yields a 2.5 mg/mL suspended solution. The final concentration of the vehicle components is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. This formulation is suitable for both oral and intraperitoneal injections.
- It is recommended to prepare the working solution fresh on the day of use.

## Administration Protocol for a Xenograft Mouse Model

This protocol is a general guideline for administering GSK650394 to mice with subcutaneous xenografts.

#### Materials:

- Tumor-bearing mice (e.g., NOD/SCID mice with mantle cell lymphoma xenografts)
- Prepared GSK650394 formulation (e.g., 2.5 mg/mL suspension)
- Sterile 1 mL syringes with 27-gauge needles
- Animal scale
- 70% ethanol for disinfection

#### Procedure:

- Weigh each mouse accurately to determine the correct volume of GSK650394 solution to inject.
- Calculate the required injection volume. For a 20 mg/kg dose in a 20 g mouse using a 2.5 mg/mL solution:
  - Dose (mg) = 20 mg/kg \* 0.02 kg = 0.4 mg
  - Volume (mL) = 0.4 mg / 2.5 mg/mL = 0.16 mL or 160  $\mu$ L
- Gently restrain the mouse.



- Perform the intraperitoneal injection in the lower right or left quadrant of the abdomen to avoid injuring internal organs.
- Administer the calculated volume of the GSK650394 suspension.
- Monitor the mice daily for any signs of toxicity, such as weight loss, behavioral changes, or injection site reactions.
- Continue dosing as per the experimental plan (e.g., daily for 14 days).[7]

## **Experimental Workflow**

The following diagram illustrates a typical experimental workflow for an in vivo efficacy study of GSK650394 in a xenograft mouse model.





Click to download full resolution via product page

**Caption:** General experimental workflow for in vivo studies of GSK650394.

## **Concluding Remarks**

GSK650394 is a valuable tool for investigating the in vivo roles of SGK1 and SGK2 in various disease models. The provided protocols and data serve as a starting point for researchers. It is crucial to optimize dosing and formulation for each specific mouse model and experimental design. Careful monitoring of animal welfare is paramount throughout any in vivo study.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. glpbio.com [glpbio.com]
- 2. Intraperitoneal delivery of human natural killer cells for treatment of ovarian cancer in a mouse xenograft model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of the Solvent and In Vivo Administration Route of Auranofin in a Syngeneic Non-Small Cell Lung Cancer and Glioblastoma Mouse Model PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Development of a new analog of SGK1 inhibitor and its evaluation as a therapeutic molecule of colorectal cancer PMC [pmc.ncbi.nlm.nih.gov]
- 7. Vehicle development, pharmacokinetics and toxicity of the anti-invasive agent 4-fluoro-3',4',5'-trimethoxychalcone in rodents PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for GSK650394 In Vivo Dosing in Mouse Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672397#gsk-650394-in-vivo-dosing-for-mouse-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com